4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is a complex organic compound with potential pharmaceutical applications. This compound is categorized as an inhibitor of the menin-mixed lineage leukemia interaction, which plays a significant role in various cancers, particularly acute leukemias. The structural complexity and functional groups present in this compound suggest its potential as a therapeutic agent.
This compound is primarily sourced from research and development in medicinal chemistry, particularly focused on cancer therapeutics. It falls under the classification of small molecule inhibitors, specifically targeting protein-protein interactions. The structure consists of a benzamide core modified with a dimethylsulfamoyl group and a morpholine-4-carbonyl moiety linked to a dihydropyridine scaffold.
The synthesis of 4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the reaction progress and confirm product identity.
The molecular formula for this compound is C19H24N4O4S, indicating a complex structure with multiple functional groups:
The molecular weight of 4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is approximately 396.48 g/mol, which is consistent with its complex structure.
The compound can participate in various chemical reactions typical for amides and sulfonamides, including:
Understanding these reactions is crucial for developing derivatives with enhanced efficacy or altered pharmacokinetic properties.
The primary mechanism of action for 4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide involves inhibition of the menin-mixed lineage leukemia interaction. This interaction is critical for the transcriptional regulation of genes involved in cell proliferation and survival.
In vitro studies indicate that this compound exhibits potent inhibitory activity against menin with an IC50 value in the low nanomolar range, suggesting strong binding affinity and potential therapeutic efficacy in treating malignancies associated with aberrant menin function.
The compound typically appears as a solid at room temperature with a white to light yellow color. Its solubility profile indicates it is soluble in organic solvents like dimethyl sulfoxide but insoluble in water.
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 396.48 g/mol |
Density | Approximately 1.22 g/cm³ |
Storage Temperature | Store at -20°C |
Solubility | Soluble in DMSO; insoluble in water |
These properties are essential for determining storage conditions and potential formulations for pharmaceutical applications.
The primary application of 4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide lies within oncology research. It serves as a lead compound for developing targeted therapies against cancers driven by menin-mixed lineage leukemia interactions. Additionally, its structural characteristics make it a valuable candidate for further modifications aimed at enhancing selectivity and reducing side effects in clinical settings.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: